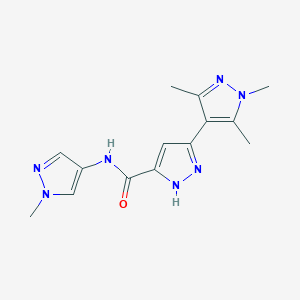methanone](/img/structure/B12163293.png)
[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl](2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone is a complex organic compound featuring a unique combination of heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, which include tetrahydrothiophene dioxide and hexahydrocycloheptapyrazole derivatives.
-
Step 1: Synthesis of Tetrahydrothiophene Dioxide
Reagents: Tetrahydrothiophene, hydrogen peroxide, acetic acid.
Conditions: The reaction is carried out under acidic conditions with controlled temperature to ensure the formation of the dioxide derivative.
-
Step 2: Preparation of Hexahydrocycloheptapyrazole
Reagents: Cycloheptanone, hydrazine hydrate.
Conditions: The reaction is conducted under reflux with a suitable solvent such as ethanol to yield the hexahydro derivative.
-
Step 3: Coupling Reaction
Reagents: The prepared tetrahydrothiophene dioxide and hexahydrocycloheptapyrazole, piperazine.
Conditions: The coupling reaction is facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for higher yields and purity. This involves the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Products: Sulfoxides and sulfones.
-
Reduction: : Reduction reactions can target the carbonyl group in the methanone moiety.
Reagents: Sodium borohydride, lithium aluminum hydride.
Products: Corresponding alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur at the piperazine ring.
Reagents: Alkyl halides, acyl chlorides.
Products: Substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, room temperature.
Reduction: Sodium borohydride in methanol, reflux.
Substitution: Alkyl halides in the presence of a base like potassium carbonate, room temperature.
科学的研究の応用
Chemistry
In chemistry, 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. Studies are conducted to understand its efficacy and safety profiles.
Industry
Industrially, the compound is explored for its applications in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biological pathways.
Molecular Targets: Enzymes such as kinases, receptors like G-protein coupled receptors.
Pathways: Signal transduction pathways, metabolic pathways.
The compound exerts its effects by binding to these targets, modulating their activity, and thereby influencing cellular processes.
類似化合物との比較
Similar Compounds
4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound for research and development.
特性
分子式 |
C17H26N4O3S |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H26N4O3S/c22-17(16-14-4-2-1-3-5-15(14)18-19-16)21-9-7-20(8-10-21)13-6-11-25(23,24)12-13/h13H,1-12H2,(H,18,19) |
InChIキー |
IQMNGZUKMORGQX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(CC1)NN=C2C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B12163210.png)


![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12163232.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12163239.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B12163240.png)
![3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12163259.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12163267.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12163271.png)
![4-[4-(3,4-Dichlorophenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine](/img/structure/B12163277.png)

![3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12163286.png)
![1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12163287.png)
![N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide](/img/structure/B12163288.png)
